PC Biotin Phosphoramidite
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Overview
Description
PC Biotin Phosphoramidite is a photocleavable biotinylation reagent used in the synthesis of oligonucleotides. This compound is particularly valuable in molecular biology and biotechnology for its ability to facilitate the capture and release of biotin-labeled DNA. The unique feature of this compound is its photocleavable linker, which allows for the controlled release of biotinylated molecules upon exposure to near-UV light .
Preparation Methods
Synthetic Routes and Reaction Conditions
PC Biotin Phosphoramidite is synthesized through a series of chemical reactions involving the incorporation of a biotin moiety into a phosphoramidite structure. The synthesis typically involves the following steps:
Formation of the Biotinylated Intermediate: Biotin is first activated and then coupled with a suitable linker molecule.
Phosphoramidite Formation: The biotinylated intermediate is then reacted with a phosphoramidite reagent to form the final product.
The reaction conditions often involve the use of organic solvents and specific catalysts to facilitate the coupling reactions. The process is carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated equipment. The process is optimized for efficiency and scalability, ensuring consistent quality and high throughput. The use of automated synthesizers allows for precise control over reaction parameters, minimizing the risk of contamination and ensuring reproducibility .
Chemical Reactions Analysis
Types of Reactions
PC Biotin Phosphoramidite undergoes several types of chemical reactions, including:
Photocleavage: Upon exposure to near-UV light, the photocleavable linker is cleaved, releasing the biotinylated molecule.
Coupling Reactions: The phosphoramidite group reacts with the 5’-hydroxyl group of an oligonucleotide, forming a stable phosphodiester bond.
Common Reagents and Conditions
Photocleavage: Near-UV light (300-350 nm) is used to cleave the photocleavable linker.
Coupling Reactions: Organic solvents such as acetonitrile and catalysts like tetrazole are commonly used to facilitate the coupling reactions
Major Products Formed
Photocleavage: The major product formed is a 5’-phosphate oligonucleotide, which is suitable for further biological transformations.
Coupling Reactions: The major product is a biotinylated oligonucleotide, which can be used for various applications in molecular biology.
Scientific Research Applications
PC Biotin Phosphoramidite has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of biotinylated oligonucleotides for various chemical assays and experiments.
Biology: Facilitates the capture and release of biotin-labeled DNA, enabling studies on DNA-protein interactions, gene expression, and more.
Medicine: Used in diagnostic assays and therapeutic research, particularly in the development of biotinylated probes for detecting specific nucleic acid sequences.
Industry: Employed in the production of biotinylated oligonucleotides for use in various industrial applications, including biotechnology and pharmaceuticals
Mechanism of Action
The mechanism of action of PC Biotin Phosphoramidite involves the following steps:
Coupling: The phosphoramidite group reacts with the 5’-hydroxyl group of an oligonucleotide, forming a stable phosphodiester bond.
Biological Activity: The released biotinylated molecule retains its biological activity and can participate in further biological transformations, such as gene construction and cloning
Comparison with Similar Compounds
PC Biotin Phosphoramidite is unique due to its photocleavable linker, which allows for controlled release of biotinylated molecules. Similar compounds include:
PC Amino-Modifier Phosphoramidite: Used to prepare 5’-amino-modified oligonucleotides suitable for subsequent photocleavage.
PC Spacer Phosphoramidite: Used as an intermediary to attach any modification reagent to the terminus of oligonucleotides.
BiotinTEG CPG: Designed for the direct synthesis of oligonucleotides containing biotin at the 3’ terminus .
These compounds share similar properties but differ in their specific applications and the types of modifications they introduce to oligonucleotides.
Properties
Molecular Formula |
C55H72N7O9PS |
---|---|
Molecular Weight |
1038.2 g/mol |
IUPAC Name |
6-[5-[3-[bis(4-methoxyphenyl)-phenylmethyl]-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoylamino]-N-[[3-[1-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyethyl]-4-nitrophenyl]methyl]hexanamide |
InChI |
InChI=1S/C55H72N7O9PS/c1-38(2)61(39(3)4)72(70-34-16-32-56)71-40(5)47-35-41(22-31-48(47)62(66)67)36-58-52(64)20-12-9-15-33-57-51(63)21-14-13-19-50-53-49(37-73-50)60(54(65)59-53)55(42-17-10-8-11-18-42,43-23-27-45(68-6)28-24-43)44-25-29-46(69-7)30-26-44/h8,10-11,17-18,22-31,35,38-40,49-50,53H,9,12-16,19-21,33-34,36-37H2,1-7H3,(H,57,63)(H,58,64)(H,59,65) |
InChI Key |
XSOZHGRMILVYEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC(C)C1=C(C=CC(=C1)CNC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)N(C(=O)N3)C(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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